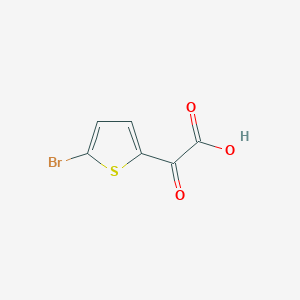

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOPFHUYOWWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromothiophen 2 Yl 2 Oxoacetic Acid

Precursors and Starting Materials in Thienyl Glyoxylate Synthesis

The construction of 2-(5-bromothiophen-2-yl)-2-oxoacetic acid and related thienyl glyoxylates originates from simple, commercially available thiophene (B33073) derivatives. The primary starting material is typically 2-bromothiophene (B119243) . This compound serves as a versatile platform for introducing the desired glyoxylic acid functionality at the 2-position of the thiophene ring.

A key intermediate in one of the most common synthetic routes is 2-acetyl-5-bromothiophene . nih.govnist.govsynquestlabs.com This precursor is readily prepared via the Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride, often in a solvent like dichloromethane (B109758). prepchem.comchemicalbook.com The resulting acetyl group can then be oxidized to afford the target α-ketoacid.

Another potential precursor is 5-bromothiophene-2-carbaldehyde (B154028) , which can be sourced commercially or synthesized. rsc.orgnih.gov The aldehyde group is a suitable functional handle for oxidation to the corresponding glyoxylic acid, analogous to the oxidation of the acetyl group.

For direct acylation strategies, the key reagents are electrophilic derivatives of oxalic acid. Specifically, the monoester monochloride of oxalic acid , such as ethoxalyl chloride, is employed to directly install the keto-ester functionality onto the thiophene ring, which is then hydrolyzed to the final product. chim.itgoogle.com

The following table summarizes the key precursors and starting materials involved in the synthesis.

| Compound Name | Role in Synthesis | CAS Number |

| 2-Bromothiophene | Primary Starting Material | 1003-09-4 |

| 2-Acetyl-5-bromothiophene | Key Intermediate for Oxidation | 5370-25-2 |

| 5-Bromothiophene-2-carbaldehyde | Precursor for Oxidation | 4701-17-1 |

| Ethoxalyl chloride | Acylating Agent | 4755-77-5 |

| Diethyl oxalate (B1200264) | Electrophile for Metalation-Quench | 95-92-1 |

Oxidative Approaches to the Alpha-Ketoacid Functionality

Oxidation represents a direct and effective method for converting readily available acetyl or aldehyde precursors into the desired α-ketoacid functionality.

Oxidation of Aldehyde and Acetyl Precursors

A robust method for synthesizing thienyl glyoxylic acids involves the oxidation of the corresponding 2-acetylthiophene (B1664040) derivative. A patented process describes the oxidation of 2-acetylthiophene to 2-thiophene glyoxylic acid using nitrosyl sulfuric acid as the oxidant in a sulfuric acid solution. google.com This method is notable for its high yield and purity, achieving over 81% yield and 98.5% purity after a specific purification process involving pH adjustments and extraction. google.com This approach is directly applicable to the synthesis of this compound starting from 2-acetyl-5-bromothiophene.

The general conditions for this type of oxidation are presented in the table below.

| Starting Material | Oxidizing Agent | Solvent/Medium | Key Conditions | Product |

| 2-Acetylthiophene | Nitrosyl sulfuric acid | Sulfuric acid (20-98%) | Reaction at 0-5°C, followed by quenching in ice water and purification. google.com | 2-Thiophene glyoxylic acid |

Similarly, the oxidation of aldehyde precursors like 5-bromothiophene-2-carbaldehyde is a viable, though less commonly cited, route. For instance, the oxidation of this aldehyde using Jones reagent (chromium trioxide in sulfuric acid) has been used to prepare the corresponding 5-bromothiophene-2-carboxylic acid, demonstrating the feasibility of oxidizing the formyl group on this specific ring system. rsc.org

Alternative Oxidative Pathways for Thiophene-Based Carboxylic Acids

While the oxidation of the thiophene sulfur atom to a sulfoxide (B87167) or sulfone is a known reaction, this pathway is generally not employed for the synthesis of α-ketoacids as it alters the aromatic core. chim.it The primary and most synthetically useful oxidative strategies focus on the functional group of the side chain, specifically the conversion of methyl ketone or aldehyde groups to the α-oxoacid moiety, as described above.

Acylation and Directed Metalation-Acylation Strategies

Directly introducing the two-carbon glyoxylic acid unit, or a precursor thereof, onto the thiophene ring through acylation is a powerful and frequently used synthetic strategy.

Electrophilic Acylation of Thiophene Derivatives

The Friedel-Crafts acylation is a cornerstone of thiophene chemistry and can be adapted to produce thienyl glyoxylates. chim.it A highly effective method involves the reaction of a thiophene derivative with a monoester monochloride of oxalic acid, such as ethoxalyl chloride. A patented procedure details the condensation of thiophenic compounds with ethoxalyl chloride in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst. google.com This approach significantly improves yields, making it industrially viable. The reaction, performed in a solvent like methylene (B1212753) chloride, first yields the ethyl ester of the target acid, which can then be hydrolyzed to the final this compound. While classic Friedel-Crafts reactions with oxalyl chloride can sometimes lead to fragmentation and the formation of unwanted products, the use of its monoester derivative provides the desired keto-ester product efficiently. google.comsciencemadness.org

| Substrate | Acylating Agent | Catalyst | Solvent | Product (after hydrolysis) |

| Thiophene | Ethoxalyl chloride | Titanium tetrachloride (TiCl₄) | Methylene chloride | 2-Thiophene glyoxylic acid google.com |

| 2-Bromothiophene | Ethoxalyl chloride | Lewis Acid (e.g., TiCl₄, AlCl₃) | Methylene chloride | This compound |

Lithiation and Subsequent Quenching with Oxalyl Derivatives

An alternative to electrophilic substitution is a metalation-acylation strategy. This method is particularly useful for directing the substitution to a specific position. For the synthesis of this compound, the process would begin with 2-bromothiophene. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) would facilitate a lithium-halogen exchange, generating 5-bromo-2-lithiothiophene. This highly reactive organometallic intermediate is then "quenched" by adding an appropriate electrophile. For this synthesis, diethyl oxalate is an ideal quenching agent. The nucleophilic attack of the lithiated thiophene on one of the ester carbonyls of diethyl oxalate, followed by an aqueous workup, would yield the ethyl ester of this compound. Subsequent hydrolysis of the ester provides the final acid product. This metalation-glyoxylation approach is a versatile method for preparing various hetaryl glyoxylates. chim.it

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

Two principal synthetic strategies emerge for the preparation of this compound: a two-step sequence involving Friedel-Crafts acylation followed by oxidation, and a one-pot approach utilizing a Grignard reagent. A third potential route, proceeding via a cyanohydrin intermediate from 5-bromothiophene-2-carbaldehyde, also warrants consideration.

Route 1: Friedel-Crafts Acylation and Subsequent Oxidation

This methodology commences with the Friedel-Crafts acylation of 2-bromothiophene to introduce an acetyl group, which is subsequently oxidized to the desired α-keto acid.

Step 1: Friedel-Crafts Acylation of 2-Bromothiophene

The reaction of 2-bromothiophene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, affords 2-acetyl-5-bromothiophene. This reaction is a well-established and efficient method for the acylation of thiophene rings. A reported procedure for this transformation indicates a high yield of 86.1% openrepository.comadichemistry.com. The regioselectivity is controlled by the directing effect of the sulfur atom in the thiophene ring, which favors substitution at the 5-position in 2-substituted thiophenes.

Step 2: Oxidation of 2-Acetyl-5-bromothiophene

The subsequent oxidation of the acetyl group to the α-oxoacetic acid is the more challenging step. A common method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) adichemistry.comwikipedia.org. This reaction typically converts an activated methylene group adjacent to a carbonyl to a 1,2-dicarbonyl compound (a glyoxal). The resulting 2-(5-bromothiophen-2-yl)glyoxal would then require further oxidation to the carboxylic acid. While the Riley oxidation is a powerful tool, the use of stoichiometric amounts of toxic selenium compounds is a significant drawback. Catalytic versions using a co-oxidant can mitigate this issue to some extent adichemistry.com.

An alternative approach for the oxidation of the acetyl group is through the formation of an intermediate that is more readily hydrolyzed to the desired product. However, specific high-yielding methods for this particular substrate are not extensively documented in the literature.

Route 2: Grignard Reaction with Diethyl Oxalate

This approach involves the formation of a Grignard reagent from a dibrominated thiophene and its subsequent reaction with an appropriate electrophile.

The synthesis would begin with the selective formation of the Grignard reagent from 2,5-dibromothiophene. By carefully controlling the reaction conditions, it is possible to form the mono-Grignard reagent, 5-bromo-2-thienylmagnesium bromide. This organometallic intermediate can then be reacted with diethyl oxalate. The nucleophilic Grignard reagent will add to one of the ester carbonyl groups of diethyl oxalate. A subsequent acidic workup would lead to the hydrolysis of the remaining ester group to furnish the target this compound mnstate.edulibretexts.org.

A key challenge in this route is achieving high selectivity for the mono-Grignard formation and avoiding the formation of the di-Grignard species. Furthermore, the reactivity of Grignard reagents requires strictly anhydrous conditions mnstate.edu. While this route is conceptually straightforward and potentially a one-pot synthesis, the practical yields and selectivity can be variable and are highly dependent on the precise reaction conditions.

Route 3: Cyanohydrin Formation and Hydrolysis

A third potential pathway starts from 5-bromothiophene-2-carbaldehyde. This aldehyde can be converted to the corresponding cyanohydrin by reaction with a cyanide source, such as sodium cyanide. Subsequent acid-catalyzed hydrolysis of the nitrile group in the cyanohydrin intermediate would yield the α-hydroxy acid, which can then be oxidized to the final α-keto acid. A related synthesis of 5-chlorothiophene-2-carboxylic acid from the corresponding aldehyde has been reported, suggesting the feasibility of this approach google.com.

Comparative Table of Synthetic Routes

| Route | Starting Material | Key Reagents | Number of Steps | Potential Advantages | Potential Disadvantages | Plausible Yield | Selectivity Issues |

| 1: Acylation-Oxidation | 2-Bromothiophene | Acetyl chloride, AlCl₃, SeO₂ | 2 | High yield in acylation step. | Use of toxic selenium reagents, potentially harsh oxidation conditions. | Moderate to High | Good regioselectivity in acylation. |

| 2: Grignard Reaction | 2,5-Dibromothiophene | Mg, Diethyl oxalate | 1 (in principle) | Potentially a one-pot reaction. | Requires strictly anhydrous conditions, potential for di-Grignard formation. | Variable | Selectivity for mono-Grignard formation can be challenging. |

| 3: Cyanohydrin Route | 5-Bromothiophene-2-carbaldehyde | NaCN, Acid, Oxidant | 3 | Readily available starting material. | Use of highly toxic cyanide, multi-step process. | Moderate | Generally good selectivity in each step. |

Chemical Reactivity and Functional Group Interconversions of 2 5 Bromothiophen 2 Yl 2 Oxoacetic Acid

Transformations Involving the Alpha-Ketoacid Moiety

The primary sites for chemical reactions on 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid are the carboxylic acid and ketone functionalities.

The carboxylic acid group is a key handle for derivatization through several classical organic reactions.

The conversion of the carboxylic acid group of this compound to an ester, such as ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, is a fundamental transformation. This is often a necessary step to protect the acidic proton, which would otherwise interfere with subsequent reactions, particularly those involving basic or organometallic reagents.

One common method for such esterifications involves the use of a coupling agent. For instance, the related compound 5-bromothiophene-2-carboxylic acid is esterified using 2-ethylhexanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst. semanticscholar.orgnih.gov This type of reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) at room temperature. semanticscholar.orgnih.gov A similar strategy can be applied to synthesize various alkyl esters of this compound.

Table 1: Representative Conditions for Esterification

| Reactant | Reagents | Solvent | Temperature | Product Example |

|---|

Carboxylic acids are readily converted into more reactive acid halides, which serve as versatile intermediates for synthesizing esters, amides, and other acyl derivatives. Oxalyl chloride is a preferred reagent for this transformation as it is highly effective and its byproducts (HCl, CO₂, and CO) are gaseous, simplifying purification. wikipedia.org

The reaction is typically carried out by treating the carboxylic acid with oxalyl chloride in an inert solvent like dichloromethane (DCM). commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of a Vilsmeier-type intermediate, which is the active chlorinating agent. wikipedia.org This converts this compound into the highly reactive 2-(5-bromothiophen-2-yl)-2-oxoacetyl chloride.

Table 2: General Conditions for Acid Chloride Formation

| Reagent | Catalyst (optional) | Solvent | Temperature | Product |

|---|

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. The carboxylic acid of this compound can be coupled with primary or secondary amines to form the corresponding amides. This transformation typically requires the activation of the carboxylic acid. bachem.comresearchgate.net

This is achieved using peptide coupling reagents, which are broadly used in peptide synthesis to facilitate amide bond formation while minimizing side reactions like racemization. bachem.comresearchgate.net Common coupling reagents include carbodiimides (like DCC), phosphonium (B103445) salts (like DEPBT), and aminium/uronium salts (like HATU and COMU). bachem.comresearchgate.net The reaction is usually performed in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). bachem.com The activated acid intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide.

The ketone group in the alpha-ketoacid moiety is an electrophilic center that can undergo addition reactions with various nucleophiles.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent carbon-based nucleophiles that readily add to ketones. libretexts.orglibretexts.org However, a direct reaction between an organometallic reagent and this compound is problematic. These reagents are also strong bases and would first react in an irreversible acid-base reaction with the highly acidic carboxylic acid proton. masterorganicchemistry.comlibretexts.org

To achieve nucleophilic addition at the ketone carbonyl, the carboxylic acid group must first be protected, typically by converting it to an ester (e.g., ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate), as described in section 3.1.1.1. With the acid protected, the Grignard reagent can attack the electrophilic ketone carbon. masterorganicchemistry.comlibretexts.org This addition forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation with a mild acid in a workup step yields a tertiary alcohol. libretexts.org This two-step sequence allows for the synthesis of a wide array of tertiary alcohols where a new carbon-carbon bond is formed at the alpha-position to the thiophene (B33073) ring.

Reactions of the Ketone Carbonyl Group

Condensation Reactions (e.g., Oxime, Hydrazone Formation)

The α-keto group in this compound is susceptible to condensation reactions with various nucleophiles. These reactions typically proceed via nucleophilic attack on the electrophilic carbonyl carbon, followed by dehydration to yield a new carbon-nitrogen double bond.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a suitable base leads to the formation of the corresponding oxime. This transformation is a common method for the protection or derivatization of ketones. The general reaction involves the acid-catalyzed addition of hydroxylamine to the ketone, forming a hemiaminal intermediate which then dehydrates to the oxime.

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. The reaction mechanism is analogous to oxime formation, involving a tetrahedral intermediate that eliminates water. The resulting hydrazones are often crystalline solids with sharp melting points, historically used for the characterization of aldehydes and ketones. These reactions are generally catalyzed by acid.

The general scheme for these condensation reactions is presented below:

| Reactant | Product Type | General Structure of Product |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (NH₂NH₂) | Hydrazone | |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

Table 1: Condensation reactions of the α-keto group.

Reduction Strategies

The selective reduction of the α-ketoacid functionality in this compound can be achieved through several methods, targeting either the ketone or the carboxylic acid, or both.

The reduction of the α-keto group to a hydroxyl group, yielding 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid, can be accomplished using various reducing agents. For instance, α-ketocarboxylic acids have been shown to be reduced by titanium(III) chloride to the corresponding α-hydroxycarboxylic acids. nih.gov Phosphites have also been reported to selectively reduce α-keto acids to α-hydroxy acids. acs.org Enzymatic reductions, for example using cytoplasmic malate (B86768) dehydrogenase, can also effect the reduction of aromatic α-keto acids. nih.gov It is noteworthy that strong, non-selective reducing agents like lithium aluminum hydride would likely reduce both the ketone and the carboxylic acid. Conversely, methods like the Clemmensen reduction are generally not effective for α-keto acids. stackexchange.com

| Reducing Agent/Method | Product |

| Titanium(III) chloride | 2-(5-Bromothiophen-2-yl)-2-hydroxyacetic acid |

| Phosphites | 2-(5-Bromothiophen-2-yl)-2-hydroxyacetic acid |

| Enzymatic (e.g., malate dehydrogenase) | 2-(5-Bromothiophen-2-yl)-2-hydroxyacetic acid |

Table 2: Potential reduction strategies for the α-keto group.

Olefination Pathways

The conversion of the ketone functionality into an alkene is a fundamental transformation in organic synthesis. Several olefination strategies can be envisioned for this compound, although the presence of the adjacent carboxylic acid may influence the reaction conditions required.

The Wittig reaction , employing a phosphonium ylide, is a classic method for ketone olefination. The reaction of this compound with a suitable phosphorane would lead to the formation of a 2-(5-bromothiophen-2-yl)-2-alkenoic acid.

The Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate (B1237965) carbanion, offers an alternative that often provides higher E-selectivity and employs reagents that are more easily handled than Wittig ylides.

Another approach is the Peterson olefination , which involves the reaction of an α-silyl carbanion with the ketone. wikipedia.orgorganic-chemistry.org A key feature of this reaction is that the intermediate β-hydroxysilane can often be isolated, and subsequent elimination under either acidic or basic conditions can lead to the formation of either the (E)- or (Z)-alkene, respectively. wikipedia.org

| Olefination Reaction | Reagent Type |

| Wittig Reaction | Phosphonium ylide (R₃P=CR'R'') |

| Horner-Wadsworth-Emmons | Phosphonate carbanion ([(RO)₂P(O)CHR']⁻) |

| Peterson Olefination | α-Silyl carbanion (R₃Si-CR'⁻) |

Table 3: Potential olefination pathways for the keto group.

Reactivity of the 5-Bromo-Thiophene Substructure

The bromine atom at the 5-position of the thiophene ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals.

Transition-Metal Catalyzed Cross-Coupling Reactions at the Bromine Center

The electron-rich nature of the thiophene ring and the presence of the bromine atom make the 5-position an ideal site for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. stackexchange.com It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

For this compound, or its ester derivatives, the 5-bromo position can readily participate in Suzuki-Miyaura coupling with a variety of aryl- or heteroarylboronic acids. nih.govresearchgate.nettubitak.gov.tr This reaction is particularly valuable for the construction of biaryl and extended π-conjugated systems, which are of significant interest in materials science and medicinal chemistry. The general catalytic cycle involves the oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. stackexchange.com

Research on the Suzuki coupling of 5-bromothiophene-2-carboxylic acid derivatives has shown that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium phosphate (B84403) are effective for this transformation. researchgate.nettubitak.gov.tr The choice of solvent can influence the reaction yield, with mixtures like 1,4-dioxane (B91453) and water often proving effective. researchgate.nettubitak.gov.tr

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(5-Arylthiophen-2-yl)-2-oxoacetic acid |

| Heteroarylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(5-Heteroarylthiophen-2-yl)-2-oxoacetic acid |

Table 4: Representative conditions for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org

The 5-bromo position of this compound can be functionalized with a wide range of primary and secondary amines via Buchwald-Hartwig amination. The reaction typically employs a palladium precatalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BrettPhos) and a base (e.g., cesium carbonate, sodium tert-butoxide). researchgate.netnih.gov The choice of ligand is crucial for achieving high catalytic activity and accommodating a diverse array of amine coupling partners. This methodology provides a direct route to 5-amino-substituted thiophene derivatives, which are important scaffolds in various biologically active compounds. The general mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

| Amine (R¹R²NH) | Catalyst/Ligand System | Base | Product Type |

| Primary Amine (RNH₂) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 2-(5-(Alkyl/Arylamino)thiophen-2-yl)-2-oxoacetic acid |

| Secondary Amine (R₂NH) | Pd₂(dba)₃ / XPhos | NaOtBu | 2-(5-(Dialkyl/Aryl)aminothiophen-2-yl)-2-oxoacetic acid |

Table 5: Representative conditions for Buchwald-Hartwig amination.

Directed Metalation and Subsequent Functionalization on the Thiophene Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

In the case of this compound, the oxoacetic acid moiety can potentially act as a directing group. However, the strong acidity of the carboxylic acid proton would likely interfere with the organolithium base. Therefore, protection of the carboxylic acid, for instance as an ester or an amide, would be necessary prior to attempting a DoM reaction. The amide functionality, particularly a diethylamide (-CONEt₂), is known to be a powerful directing group. nih.gov

Assuming the carboxylic acid is appropriately protected, the directing group would favor lithiation at the C3 position of the thiophene ring. Subsequent reaction with an electrophile would then introduce a substituent at this position. The bromine at C5 could also influence the regioselectivity of the metalation.

Chemoselectivity and Regioselectivity in Poly-Functionalized Systems

The presence of multiple reactive sites in this compound—the C-Br bond, the α-keto acid, and the thiophene ring itself—raises important questions of chemoselectivity and regioselectivity in its reactions. slideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in cross-coupling reactions, the palladium catalyst should selectively activate the C-Br bond without reacting with the carbonyl groups of the α-keto acid. The choice of catalyst and reaction conditions is critical to achieving this selectivity. Similarly, when performing reactions on the α-keto acid, such as reduction or esterification, the conditions must be chosen to avoid unwanted reactions at the thiophene ring or the C-Br bond.

Regioselectivity concerns the specific position at which a reaction occurs when multiple sites are available. rsc.org In the context of this molecule, an example of regioselectivity would be the selective functionalization of the C3 position versus the C4 position of the thiophene ring via a directed metalation strategy. The directing group and the electronic nature of the thiophene ring, influenced by the bromo and oxoacetyl substituents, would govern this selectivity. Another example is the potential for different outcomes in reactions involving unsymmetrical reagents, where the reaction could occur at either of the two non-equivalent positions of the thiophene ring not already substituted. researchgate.net

Strategic Utilization of 2 5 Bromothiophen 2 Yl 2 Oxoacetic Acid As a Synthetic Building Block

Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of 2-(5-bromothiophen-2-yl)-2-oxoacetic acid makes it an ideal precursor for the synthesis of various heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. The α-dicarbonyl functionality of this compound readily undergoes condensation reactions with 1,2-phenylenediamines to afford substituted quinoxalines. acgpubs.orgtsijournals.com This reaction typically proceeds by the initial formation of an intermediate, followed by cyclization and dehydration to yield the aromatic quinoxaline (B1680401) ring system. acgpubs.org The bromine atom on the thiophene (B33073) ring can be retained in the final product, providing a handle for further functionalization, or it can be involved in subsequent transformations. The synthesis of 2,3-disubstituted quinoxalines can be achieved through the condensation of an o-phenylenediamine (B120857) with an α-diketone. nih.gov

A general procedure for the synthesis of quinoxalines involves the reaction of a 1,2-diamine with an α-halocarbonyl compound. acgpubs.org The reaction can be catalyzed by various reagents, including pyridine, and often proceeds at room temperature. acgpubs.org The versatility of this method allows for the preparation of a wide range of substituted quinoxalines by varying the substituents on both the diamine and the α-keto acid precursor. acgpubs.orgnih.gov

Table 1: Examples of Synthesized Quinoxaline Derivatives

| Starting Material 1 | Starting Material 2 | Product |

|---|---|---|

| This compound | 1,2-Phenylenediamine | 2-(5-Bromothiophen-2-yl)quinoxaline |

Formation of Pyrazole (B372694) and Pyrazoline Derivatives

Pyrazole and pyrazoline moieties are core structures in many pharmacologically active compounds. The α-keto acid functionality of this compound can react with hydrazine (B178648) derivatives to form pyrazole and pyrazoline rings. The reaction typically involves the initial formation of a hydrazone, which then undergoes cyclization.

The synthesis of pyrazolines can be achieved through the reaction of chalcones with thiosemicarbazide (B42300) in the presence of a base. researchgate.net This reaction proceeds via a cyclocondensation mechanism. Similarly, pyrazole derivatives can be synthesized through various methods, including the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.gov The presence of the bromothiophene moiety in the final product offers opportunities for further synthetic modifications.

Table 2: Examples of Pyrazole and Pyrazoline Synthesis

| Reagents | Product Type |

|---|---|

| This compound, Hydrazine hydrate | Pyrazole derivative |

Applications in the Assembly of Fused Thiophene Systems

The thiophene ring of this compound can serve as a foundation for the construction of more complex fused thiophene systems. These fused heterocycles are of interest for their potential applications in materials science, particularly in the field of organic electronics.

One common strategy for constructing fused thiophene systems is through cyclization reactions involving adjacent functional groups on a thiophene ring. While direct examples starting from this compound are not extensively detailed in the provided results, the principle of using functionalized thiophenes as precursors for fused systems is well-established. For instance, thiophene derivatives can be used to synthesize thieno[2,3-d]pyrimidines and other fused systems with potential biological activity. nih.gov

Synthesis of Thienodiazepines and Related Bioactive Scaffolds

Thienodiazepines are a class of benzodiazepine (B76468) analogs where the benzene (B151609) ring is replaced by a thiophene ring. These compounds are of interest for their potential pharmacological activities. The synthesis of thienodiazepines can be envisioned starting from this compound through a multi-step sequence. This would likely involve the reaction of the α-keto acid with an ortho-amino-substituted thiophene derivative, followed by cyclization to form the seven-membered diazepine (B8756704) ring. The specific reaction conditions and intermediates would be crucial for the successful synthesis of these complex heterocyclic systems.

Elaboration into Extended Pi-Conjugated Systems

The bromine atom on the thiophene ring of this compound is a key functional group for the construction of extended π-conjugated systems through cross-coupling reactions. These materials are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to link aromatic and heteroaromatic rings. nih.gov In this context, the bromothiophene moiety can be coupled with various boronic acids or their esters to create larger conjugated structures. nih.govresearchgate.net The α-keto acid group can be either protected during the coupling reaction or transformed into another functional group prior to the coupling step. The resulting extended π-conjugated systems can exhibit interesting photophysical properties, such as strong absorption and emission in the visible and near-infrared regions. nih.gov

Table 3: Potential Suzuki Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound (or derivative) | Thiophene-2-boronic acid | Pd(PPh3)4 | Dithienyl derivative |

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a highly atom-economical manner. nih.govmdpi.com The diverse reactivity of this compound, with its electrophilic carbonyl groups and the reactive C-Br bond, makes it a suitable candidate for participation in MCRs.

While specific examples of MCRs directly employing this compound were not found in the initial search, its structural motifs are common in reactants used for various MCRs. For instance, α-keto acids can react with amines and isocyanides in the Ugi reaction or with other components in Passerini-type reactions. The development of novel MCRs involving this bromo-substituted thiophene derivative could provide rapid access to complex and structurally diverse heterocyclic libraries for biological screening and materials development. rsc.orgresearchgate.netnih.gov

Petasis Reaction Applications with Glyoxylic Acid Derivatives

The Petasis reaction, a powerful multicomponent reaction, brings together an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgnih.gov When glyoxylic acid or its derivatives are used as the carbonyl component, this reaction provides a direct route to α-amino acids. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the glyoxylic acid, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org This methodology is valued for its operational simplicity and the ability to introduce a wide range of substituents, leading to the synthesis of unnatural amino acids that are important in medicinal chemistry and peptide science. organic-chemistry.orgnih.gov

A variety of amines, including primary and secondary amines, as well as a broad scope of aryl- and vinylboronic acids, can be employed in the Petasis reaction. organic-chemistry.orgnih.gov The reaction conditions are typically mild, often proceeding at room temperature. organic-chemistry.org Although the general utility of glyoxylic acid in this reaction is well-established, specific studies detailing the use of this compound as the glyoxylic acid derivative in a Petasis reaction are not found in the current body of scientific literature.

Glyoxylic Acid-Initiated Multicomponent Cyclizations

Multicomponent reactions (MCRs) that are initiated by glyoxylic acid and lead to the formation of heterocyclic structures are a cornerstone of modern synthetic chemistry. These reactions are highly efficient, as they construct complex molecules in a single step from simple starting materials, thereby minimizing waste and saving resources. In a typical glyoxylic acid-initiated multicomponent cyclization, the glyoxylic acid acts as a versatile building block, providing both a carbonyl group for initial imine formation and a carboxylic acid moiety that can participate in subsequent intramolecular cyclization steps.

These reactions can lead to a diverse array of heterocyclic scaffolds. For instance, the reaction of an amine, glyoxylic acid, and a third component can lead to the formation of lactams, piperazinones, and other nitrogen-containing heterocycles. acs.org The specific outcome is highly dependent on the nature of the reactants and the reaction conditions employed. While the principle of using glyoxylic acid derivatives to initiate such cyclizations is a known strategy, there is no specific documentation of this compound being used for this purpose in the available literature.

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing a library of structurally diverse small molecules. nih.gov This approach is crucial in drug discovery for exploring a wide range of chemical space to identify novel bioactive compounds. nih.gov The core principle of DOS involves starting from a common scaffold and, through a series of branching reaction pathways, generating a collection of molecules with varied skeletons and functional groups. nih.govcam.ac.uk

Building blocks used in DOS are typically rich in functional groups that can be selectively manipulated to create molecular diversity. A molecule like this compound possesses several reactive sites: a carboxylic acid, a ketone, and a bromo-substituted thiophene ring. These features, in theory, make it a potentially useful scaffold for DOS. The bromine atom, for example, could be functionalized through cross-coupling reactions like the Suzuki-Miyaura reaction to introduce a wide range of substituents. nih.gov

One example in the literature describes the synthesis of a complex molecule, tert-butyl 7-bromo-2-(5-bromothiophen-2-yl)-4H-benzo psu.edusigmaaldrich.comimidazo[1,2-b] organic-chemistry.orgnih.govpsu.edutriazole-4-carboxylate, which incorporates the 2-(5-bromothiophen-2-yl) moiety. amazonaws.com This suggests that thiophene derivatives are of interest in the construction of diverse chemical libraries. However, there are no specific reports detailing a DOS strategy that explicitly utilizes this compound as the starting building block.

Derivatization Approaches for Enhanced Research Utility

Modification of the Carboxylic Acid Functionality for Analytical Studies

The carboxylic acid group of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a prime site for modifications aimed at enhancing its utility in analytical studies. Conversion of the carboxylic acid to other functional groups can facilitate detection, quantification, and structural elucidation.

One general approach involves the selective modification of the carboxy group under aqueous conditions. For instance, oximoyl chlorides can be used to generate a nitrile oxide in situ, which then reacts with the carboxylic acid to form an O-acylhydroxamic acid. mdpi.com This transformation is highly selective for carboxylic acids, even in the presence of other nucleophilic groups, and can be performed in aqueous buffers, making it suitable for biological and analytical applications. mdpi.com The resulting O-acylhydroxamic acid can be further derivatized, for example, through aminolysis or photochemical decarboxylation. mdpi.com

Another strategy is the decarboxylative functionalization of the α-oxo acid. Visible-light photoredox catalysis, in conjunction with a manganese catalyst, can achieve the decarboxylative oxygenation of carboxylic acids using molecular oxygen as the oxidant. tandfonline.com This method can convert the α-oxoacetic acid into a corresponding aldehyde under mild conditions. tandfonline.com Such transformations are valuable for creating derivatives with altered polarity and reactivity, which can be beneficial for chromatographic separation and analysis.

Furthermore, the carboxylic acid can serve as a precursor to ketones through deoxygenative coupling reactions. A photoredox-catalyzed method allows for the direct coupling of aromatic carboxylic acids with alkenes to form ketones. sigmaaldrich.com This reaction proceeds via an acyl radical intermediate generated by the deoxygenation of the carboxylic acid with triphenylphosphine. sigmaaldrich.com This approach enables the introduction of a wide variety of substituents, expanding the library of derivatives available for analytical screening.

Introduction of Diverse Substituents via Cross-Coupling at the Bromine Position

The bromine atom at the 5-position of the thiophene (B33073) ring is an ideal handle for introducing structural diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for this purpose, enabling the formation of carbon-carbon bonds with a broad range of aryl and heteroaryl boronic acids. rsc.orgwikipedia.orgwikipedia.org

The regioselective functionalization of halogenated thiophenes is a well-established strategy. rsc.org In systems analogous to this compound, the bromine at the 5-position (α-position) is generally more reactive than a bromine at a β-position, allowing for selective coupling. acs.org Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed to couple bromothiophenes with various arylboronic acids in the presence of a base like potassium phosphate (B84403) or potassium carbonate. rsc.orgwikipedia.org These reactions tolerate a wide array of functional groups on the incoming aryl boronic acid, allowing for the synthesis of a large library of 5-aryl-2-thienyl derivatives. wikipedia.org

The electronic properties of the substituents on the aryl boronic acid can influence the reaction yield and the properties of the final products. wikipedia.org For example, the reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with 4-methoxyphenylboronic acid in a 1,4-dioxane (B91453)/water solvent system has been reported to give an excellent yield of the coupled product. rsc.org

Below is a representative table of Suzuki cross-coupling reactions on bromothiophene scaffolds, illustrating the variety of substituents that can be introduced.

Table 1: Examples of Suzuki Cross-Coupling Reactions on Bromothiophene Derivatives

| Bromothiophene Substrate | Aryl Boronic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 | rsc.org |

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C | 2-(Bromomethyl)-5-phenylthiophene | 65 | rsc.org |

| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | 75 | wikipedia.org |

| 2,5-Dibromo-3-hexylthiophene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | 2-Bromo-5-(4-fluorophenyl)-3-hexylthiophene | 82 | wikipedia.org |

| 2-Bromothiophene (B119243) | Phenylboronic acid | Pd(II)-complex, K₂CO₃, Water, 100°C | 2-Phenylthiophene | High | wikipedia.org |

Other cross-coupling reactions, such as Negishi coupling with organozinc reagents, have also been explored for the site-selective functionalization of dibromothiophenes, further expanding the synthetic toolbox. acs.org

Structural Elaboration through Ketone and Carboxylic Acid Transformations

The α-ketoacid moiety presents a rich platform for structural elaboration, allowing for transformations that modify both the ketone and carboxylic acid functionalities. These reactions can lead to entirely new classes of compounds derived from the parent structure.

A powerful method for modifying this moiety is the direct decarboxylative arylation of α-oxo acids. alaska.edu This reaction, achieved through the synergistic action of visible-light photoredox and nickel catalysis, couples the α-oxo acid with aryl halides. The process generates an acyl radical intermediate, which then engages in the catalytic cycle to form a new ketone. alaska.edu This strategy allows for the synthesis of a wide range of unsymmetrical diaryl and alkyl-aryl ketones under mild, room-temperature conditions. alaska.edu

The concept of cross-ketonization offers another avenue for derivatization. A metallaphotoredox-catalyzed method enables the selective coupling of two different carboxylic acids to form an unsymmetrical ketone. acs.org By exploiting the different reactivity profiles of the carboxylic acids, this method can be applied to generate novel ketone structures from the α-oxoacetic acid precursor. acs.org

The ketone group itself can be a point of modification. For instance, a deacylative thiolation reaction has been developed that can transform a ketone into a thioether. acs.org This redox-neutral, metal-free process involves the fragmentation of an α-C-C bond, driven by aromatization, and allows for the site-specific introduction of thioether groups. acs.org

Furthermore, the carboxylic acid can be transformed in concert with the ketone. A manganese-catalyzed decarboxylative oxygenation protocol can convert α-amino acids and other carboxylic acids into the corresponding amides or ketones. tandfonline.com This highlights the potential for diverse transformations at the α-oxoacetic acid core, leading to a variety of valuable chemical entities.

Stereochemical Control and Diastereoselective Derivatization

The prochiral ketone of this compound is a key target for stereoselective transformations, enabling the synthesis of chiral, non-racemic derivatives such as α-hydroxy acids. The development of methods for stereochemical control is crucial for producing enantiomerically pure compounds, which is often a requirement for biological and pharmaceutical applications.

Enantioselective reduction of the ketone to a secondary alcohol is a primary strategy. wikipedia.org This can be achieved using catalytic methods, such as transfer hydrogenation with a chiral transition metal catalyst. Ruthenium complexes with chiral diamine ligands, for example, are effective for the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org Another well-established method is the use of oxazaborolidine catalysts in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane to produce chiral alcohols with high enantioselectivity. wikipedia.org

For the reduction of α-keto acids specifically, reagents like diisopinocampheylborane (B13816774) have been shown to be effective for intramolecular asymmetric reduction, yielding the corresponding α-hydroxy acids with high enantiomeric excess. acs.org The stereochemical outcome is dependent on the enantiomer of the borane reagent used. acs.org Alternatively, the corresponding α-keto esters can be reduced with reagents like B-chlorodiisopinocampheylborane (DIP-Chloride). acs.org

The use of chiral auxiliaries is a classic and reliable strategy to control stereochemistry. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the molecule, directing the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, the carboxylic acid could be converted to an amide using a chiral amine like pseudoephedrine. The α-proton can then be removed to form a chiral enolate, which can undergo diastereoselective alkylation. wikipedia.org Subsequent cleavage of the auxiliary yields an enantiomerically enriched product and allows for the recovery of the auxiliary. wikipedia.org Various chiral auxiliaries, including Evans oxazolidinones and fluorinated derivatives, have been developed for a wide range of asymmetric transformations. cyu.frnih.gov

Enzymatic methods also offer excellent stereoselectivity. Transaminases can be used for the asymmetric synthesis of chiral amino acids from prochiral α-keto acids. mdpi.com For example, a D-amino acid transaminase from Haliscomenobacter hydrossis can catalyze the stereoselective amination of α-keto acids to produce D-amino acids with very high enantiomeric excess. mdpi.com Similarly, ketoreductase (KRED) enzymes can perform highly stereoselective reductions of keto esters to furnish specific diastereomers of the corresponding hydroxy esters. alaska.edu These biocatalytic approaches provide access to enantiomerically and diastereomerically pure compounds under mild reaction conditions.

Advanced Theoretical and Computational Investigations of 2 5 Bromothiophen 2 Yl 2 Oxoacetic Acid

Electronic Structure and Reactivity Profiling

The electronic nature of 2-(5-bromothiophen-2-yl)-2-oxoacetic acid is fundamental to its reactivity. Computational chemistry offers powerful tools to dissect its electronic structure, providing a quantitative understanding of its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For thiophene (B33073) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-31G(d,p), have been successfully used to determine optimized geometries, vibrational frequencies, and other key parameters. researchgate.netmdpi.comnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Substituted Thiophene Ring (from analogous systems)

| Parameter | Calculated Value (Å/°) |

| C=C (thiophene ring) | 1.37 - 1.38 |

| C-S (thiophene ring) | 1.72 - 1.74 |

| C-Br | ~1.87 |

| C-C (inter-ring) | ~1.48 |

| C=O (keto) | ~1.22 |

| C=O (acid) | ~1.21 |

| C-O (acid) | ~1.35 |

| Thiophene Ring Angles | ~111-130° |

Note: These values are representative and derived from DFT studies on similar thiophene derivatives. Specific values for this compound would require a dedicated computational study.

Molecular Orbital Analysis and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For substituted thiophenes, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed over the electron-withdrawing substituents. In this compound, the bromine atom and the oxoacetic acid group are expected to influence the electronic distribution significantly. The electronegative oxygen and bromine atoms would lead to a non-uniform charge distribution, creating electrophilic and nucleophilic sites. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, would visually represent this charge distribution, with negative potential (red) indicating regions prone to electrophilic attack and positive potential (blue) highlighting areas susceptible to nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for Substituted Thiophenes (from analogous systems)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene-2-carboxamide derivative | ~ -5.0 | ~ -1.1 | ~ 3.9 |

| Thiophene-azo-salicylic acid dye | Variable | Variable | Variable |

Note: The HOMO-LUMO gap can be tailored by the nature of the substituents on the thiophene ring. These are representative values from studies on similar compounds. nih.govrsc.org

Mechanistic Elucidation of Key Transformations

Computational chemistry provides a virtual laboratory to explore the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Transition State Analysis in Catalytic Reactions

While specific transition state analyses for reactions involving this compound are not readily found in the literature, computational studies on related systems demonstrate the power of this approach. For instance, in catalytic cross-coupling reactions, a common transformation for bromo-thiophenes, DFT can be used to locate the transition state structures for key steps like oxidative addition, transmetalation, and reductive elimination. The energy of these transition states determines the reaction's activation energy and, consequently, its rate. Such analyses would be invaluable in optimizing reaction conditions for the synthesis and further functionalization of this compound.

Reaction Pathway Mapping and Energetics

Mapping the entire reaction pathway for a chemical transformation provides a detailed understanding of the mechanism. This involves identifying all intermediates and transition states along the reaction coordinate. The relative energies of these species, calculated using DFT, reveal the thermodynamics and kinetics of the reaction. For a molecule like this compound, potential reactions for computational investigation include its synthesis, decarboxylation, or participation in condensation reactions. For example, the decarboxylation of related glyoxylic acids can be studied to understand the stability of the molecule under certain conditions. wikipedia.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its properties and function.

Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation around the single bond connecting the thiophene ring and the oxoacetic acid moiety. This would reveal the most stable conformers and the energy barriers between them. Such studies are crucial as the conformation can significantly impact the molecule's reactivity and its interactions with other molecules.

Molecular dynamics (MD) simulations can provide a time-resolved picture of the molecule's behavior in a specific environment, such as in a solvent or interacting with a biological target. By simulating the motion of atoms over time, MD can reveal how the molecule flexes, rotates, and interacts with its surroundings. While no specific MD simulations for this compound have been reported, this technique holds significant potential for understanding its dynamic properties, solvation effects, and potential interactions in a biological context.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing effects of the bromine atom and the two carbonyl groups, as well as the aromaticity of the thiophene ring, would significantly influence the chemical shifts of the thiophene protons and carbons.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy, typically performed using DFT calculations, predicts the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, characteristic vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the ketone and the carboxylic acid, the C-Br stretch, and the various vibrations of the thiophene ring. The calculated spectrum can aid in the interpretation of experimental IR data and provide insights into the molecule's conformation and intermolecular interactions. For instance, studies on similar molecules like 2-thiophene carboxylic acid have shown characteristic C-C stretching vibrations in the range of 1350-1530 cm⁻¹. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are a common approach to predict the electronic absorption spectra of molecules. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the π-system of the thiophene ring and the carbonyl groups. The bromine substituent may also cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Predicted Spectroscopic Data

While specific computational studies for this compound are not publicly available, the following table provides a hypothetical representation of the type of data that would be generated from such calculations. The values are illustrative and based on general principles and data for related compounds.

| Spectroscopic Technique | Parameter | Predicted Value/Range | Notes |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm | Aromatic protons on the thiophene ring would be deshielded due to the electron-withdrawing groups. |

| ¹³C NMR | Chemical Shift (δ) | 110 - 180 ppm | Carbonyl carbons would appear at the lower field (higher ppm), while thiophene carbons would be in the aromatic region. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3500 (O-H), 1680-1750 (C=O), 1300-1500 (Thiophene ring) | The exact positions would depend on the molecular conformation and potential for hydrogen bonding. |

| UV-Vis Spectroscopy | λmax | 250 - 350 nm | The absorption would be due to π→π* and n→π* transitions within the conjugated system. |

Ligand Design and Catalyst-Substrate Interactions in Homogeneous Catalysis

The structural features of this compound, specifically the presence of a heterocyclic ring, a carboxylic acid group, and a halogen atom, make it an intriguing candidate for applications in ligand design for homogeneous catalysis. The thiophene ring can coordinate to a metal center through its sulfur atom or the π-system, while the carboxylic acid group can act as a mono- or bidentate ligand. The bromine atom offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the synthesis of more complex ligand structures.

Ligand Design: Thiophene-based ligands have been utilized in a variety of catalytic systems. The parent compound, 2-thiopheneglyoxylic acid, is known to be used as a ligand in coordination chemistry. guidechem.com The introduction of a bromine atom at the 5-position of the thiophene ring in this compound can modulate the electronic properties of the ligand. The electron-withdrawing nature of the bromine atom can influence the electron density on the thiophene ring and the coordinating atoms, thereby affecting the stability and reactivity of the resulting metal complex. This can be a valuable tool for fine-tuning the catalytic activity and selectivity of a metal catalyst. For instance, in a method for preparing thienylacetic acids, titanium tetrachloride was used as a catalyst for the condensation of a monoester-monochloride of oxalic acid with a thiophenic derivative, highlighting the interaction of thiophene compounds with transition metals in catalytic processes. google.com

Catalyst-Substrate Interactions: The interaction between a catalyst and a substrate is a key determinant of the outcome of a chemical reaction. In the context of homogeneous catalysis, understanding these interactions at a molecular level is crucial for designing more efficient and selective catalysts. Computational methods, such as DFT, can be employed to model the interaction between a metal complex containing a this compound-derived ligand and a substrate molecule.

These computational models can provide insights into:

Binding Modes: How the substrate coordinates to the metal center.

Transition States: The energy barriers for different reaction pathways.

Electronic Effects: How the ligand influences the electronic structure of the catalytic center and its interaction with the substrate.

For example, in the context of enzyme inhibition, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), where the thiophene moiety plays a role in binding to the active site of the enzyme. frontiersin.orgnih.gov This suggests that the thiophene core of this compound could also facilitate specific interactions in a catalytic pocket.

While specific studies on the use of this compound in homogeneous catalysis are yet to be reported, its structural motifs suggest a rich potential for exploration in this field. Future research could focus on synthesizing metal complexes with this ligand and evaluating their catalytic performance in various organic transformations, supported by computational studies to elucidate the underlying catalyst-substrate interactions.

Future Research Trajectories and Emerging Paradigms for 2 5 Bromothiophen 2 Yl 2 Oxoacetic Acid

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to synthetic chemistry, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and energy-efficient processes. Future research on the synthesis of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is expected to align with these principles, moving away from traditional, often harsh, synthetic methods.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance product purity by enabling rapid and uniform heating. For the synthesis of related thiophene (B33073) derivatives, microwave-assisted protocols have demonstrated considerable advantages over conventional heating methods. For instance, the synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling has been successfully achieved in water under microwave irradiation, highlighting the potential for greener solvent systems. researchgate.net Similarly, the multicomponent synthesis of complex heterocyclic systems containing a bromothiophene moiety has been efficiently carried out using microwave assistance, often leading to shorter reaction times and higher yields. nih.gov

Ultrasound-assisted synthesis represents another green technique that could be applied. Sonication can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. The synthesis of thiophene chalcone derivatives has been successfully demonstrated using ultrasound irradiation, offering a milder and more efficient alternative to conventional methods. beilstein-journals.org

Furthermore, the exploration of biocatalysis for the synthesis of α-keto acids is a rapidly growing field. nih.gov The use of enzymes could offer a highly selective and environmentally benign route to this compound or its precursors. For example, the enzymatic synthesis of 2-furylhydroxymethylketone, a precursor to an α-keto acid, has been developed on a preparative scale, showcasing the potential of biocatalysis in producing complex molecules. researchgate.net

| Green Chemistry Approach | Potential Advantages for Synthesis | Related Research Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, use of greener solvents. | Successful Suzuki coupling of 2-acetyl-5-bromothiophene in water researchgate.net; Efficient multicomponent synthesis of bromothiophene-containing heterocycles. nih.gov |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates. | Synthesis of novel thiophene chalcone derivatives. beilstein-journals.org |

| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable resources. | Enzymatic synthesis of α-keto acid precursors. nih.govresearchgate.net |

Novel Catalyst Systems for Enhanced Selectivity and Efficiency in Transformations

The functionalization of the this compound scaffold can lead to a diverse range of valuable molecules. Future research will likely focus on the development of novel catalyst systems to achieve these transformations with high selectivity and efficiency.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer significant potential for the functionalization of the C-Br bond in this compound. The Suzuki-Miyaura coupling, in particular, has been extensively used for the arylation of bromothiophenes. nih.govnih.govmdpi.com Research into novel palladium catalysts, including those with specialized ligands or supported on nanoparticles, could lead to more active and robust systems for these transformations. For instance, palladium nanoparticles decorated on chitosan have been shown to be an efficient and eco-friendly catalyst for the C-H arylation of benzothiazoles, a strategy that could potentially be adapted for the thiophene ring of the target molecule. rsc.org

Beyond traditional cross-coupling, the development of catalysts for C-H bond activation is a major frontier in organic synthesis. Direct C-H functionalization of the thiophene ring would provide a more atom-economical route to novel derivatives, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct carbonylation of thiophenes to produce carboxylic acids has been reported, demonstrating the feasibility of C-H activation on the thiophene ring. acsgcipr.org Future work could explore the selective C-H functionalization of this compound at the C3 or C4 positions.

| Catalytic Approach | Target Transformation | Examples in Thiophene Chemistry |

| Palladium-Catalyzed Cross-Coupling | C-Br bond functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki coupling. nih.govnih.gov |

| C-H Bond Activation/Functionalization | Direct functionalization of C-H bonds on the thiophene ring. | Palladium-catalyzed direct carbonylation of thiophenes to carboxylic acids. acsgcipr.org |

| Photocatalysis | Light-driven transformations under mild conditions. | Photocatalytic synthesis of benzothiophenes. mdpi.com |

Integration into Continuous Flow Chemistry Protocols

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The integration of the synthesis and functionalization of this compound into continuous flow protocols represents a significant area for future research.

The synthesis of thiophene-2-carboxylates has been demonstrated in a flow synthesis setup, highlighting the potential for producing the core structure of the target molecule in a continuous manner. mdpi.com Furthermore, Suzuki-Miyaura cross-coupling reactions, a key transformation for functionalizing the C-Br bond, are well-suited for flow chemistry. mdpi.comtaylorfrancis.comrsc.orgnih.gov The use of packed-bed reactors with heterogeneous palladium catalysts can simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process.

Microreactor technology, a key component of flow chemistry, allows for precise control over reaction parameters such as temperature, pressure, and residence time. taylorfrancis.com This level of control can lead to improved yields and selectivities, particularly for highly exothermic or fast reactions. The synthesis of α-keto esters from organolithiums and dialkyl oxalates has been successfully performed in a flow microreactor, demonstrating the applicability of this technology to the synthesis of the 2-oxoacetic acid moiety. acsgcipr.org

| Flow Chemistry Application | Potential Benefits | Relevant Examples |

| Continuous Synthesis | Improved safety, scalability, and reproducibility. | Flow synthesis of thiophene 2-carboxylates. mdpi.com |

| Flow-Based Functionalization | Efficient Suzuki-Miyaura coupling with simplified purification. | Continuous-flow Suzuki–Miyaura coupling using heterogeneous Pd catalysts. taylorfrancis.com |

| Microreactor Technology | Precise control over reaction conditions, leading to higher yields and selectivity. | Synthesis of α-keto esters in a flow microreactor. acsgcipr.org |

Exploration of Unprecedented Reaction Pathways and Synthetic Applications

Beyond established synthetic transformations, future research will undoubtedly uncover unprecedented reaction pathways and novel synthetic applications for this compound. The unique combination of a reactive bromothiophene core and a versatile α-keto acid functionality opens the door to a wide range of chemical explorations.

One intriguing possibility is the use of the carboxylic acid group as a handle for decarboxylative cross-coupling reactions . This emerging area of research allows for the formation of new carbon-carbon or carbon-heteroatom bonds with the extrusion of carbon dioxide. nih.govruhr-uni-bochum.degoogleapis.commdpi.com Applying this methodology to this compound could lead to the direct formation of novel ketones or other functionalized thiophenes. For instance, the decarboxylative arylation of α-oxo acids to synthesize ketones has been achieved through synergistic photoredox and nickel catalysis. beilstein-journals.org

The thiophene ring itself can participate in a variety of transformations. While generally aromatic and stable, under certain conditions, thiophene ring-opening reactions can occur, providing access to acyclic sulfur-containing compounds that can be further elaborated into other heterocyclic systems. nih.gov The specific substitution pattern of this compound might influence its propensity to undergo such transformations, leading to novel molecular architectures.

Furthermore, the 2-oxoacetic acid moiety can be a versatile precursor for the synthesis of various heterocyclic systems through condensation reactions . For example, α-keto acids can react with 2-aminothiophenols to generate 2-substituted benzothiazoles. Exploring such condensation reactions with this compound could lead to the synthesis of novel, potentially bioactive, fused heterocyclic compounds.

| Reaction Pathway | Potential Outcome | Related Concepts |

| Decarboxylative Cross-Coupling | Formation of new C-C or C-heteroatom bonds with loss of CO2. | Decarboxylative arylation of α-oxo acids to form ketones. beilstein-journals.orggoogleapis.commdpi.com |

| Thiophene Ring-Opening | Synthesis of acyclic sulfur-containing intermediates for further transformations. | Ring-opening of functionalized thiophenes to form thiadiazoline-sulfanylpyridazine hybrids. nih.gov |

| Condensation Reactions | Construction of novel heterocyclic systems. | Synthesis of 2-substituted benzothiazoles from α-keto acids. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid, and how can reaction yields be optimized?

The compound is typically synthesized via condensation or multicomponent reactions. For example, a three-component process involving alkynoyl intermediates enables the formation of heterocyclic derivatives (e.g., quinoxalines) with yields ranging from 34% to 83% depending on substituents and conditions . Optimization strategies include adjusting reaction temperature, catalyst loading (e.g., palladium for coupling reactions), and solvent polarity. NMR (¹H/¹³C) and IR spectroscopy are critical for verifying purity and structural integrity .

Q. How is the structural characterization of this compound performed, and what analytical discrepancies might arise?

Structural elucidation relies on:

- ¹H NMR : Peaks for aromatic protons (δ 7.6–7.7 ppm for bromothiophenyl groups) and carbonyl groups (δ ~170 ppm in ¹³C NMR) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving intramolecular hydrogen bonding and planar configurations . Discrepancies may arise from tautomerism (keto-enol forms) or solvent effects in NMR, requiring controlled measurement conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Engineering controls (e.g., local exhaust ventilation at 4–10 m/s capture velocity) and PPE (respirators with P filters, chemical-resistant gloves) are mandated due to its potential dermal toxicity (H312) . Storage in ventilated, locked containers minimizes exposure risks .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in heterocyclic synthesis?

The bromothiophenyl moiety undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups, enabling π-system extensions for optoelectronic or pharmaceutical applications . The α-keto acid group participates in condensation reactions with diamines (e.g., to form quinoxalines) via nucleophilic attack followed by cyclization . Computational studies (e.g., DFT) can model transition states and regioselectivity .

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural analysis?

- Data Contradiction Analysis : Compare experimental NMR shifts with simulated spectra (using software like Gaussian). For crystallography, refine SHELXL parameters (e.g., thermal displacement factors) to resolve disorder or occupancy issues .

- Tautomeric Equilibrium : Use variable-temperature NMR to identify dominant forms (keto vs. enol) .

Q. What strategies enhance the compound’s utility in medicinal chemistry, such as PROTAC development or enzyme inhibition?

Derivatives like 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid serve as warheads in PROTACs, targeting E3 ligases. The bromine atom facilitates further functionalization via cross-coupling to optimize pharmacokinetic properties (e.g., solubility, binding affinity) . Computational docking studies (e.g., AutoDock) guide rational design .

Q. How does the electronic nature of the bromothiophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine enhances electrophilicity at the α-keto position, favoring nucleophilic additions. In Pd-catalyzed couplings, the bromine acts as a directing group, stabilizing transition states and improving regioselectivity . Substituent effects (e.g., fluorine vs. methoxy groups) modulate reaction rates and yields .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.